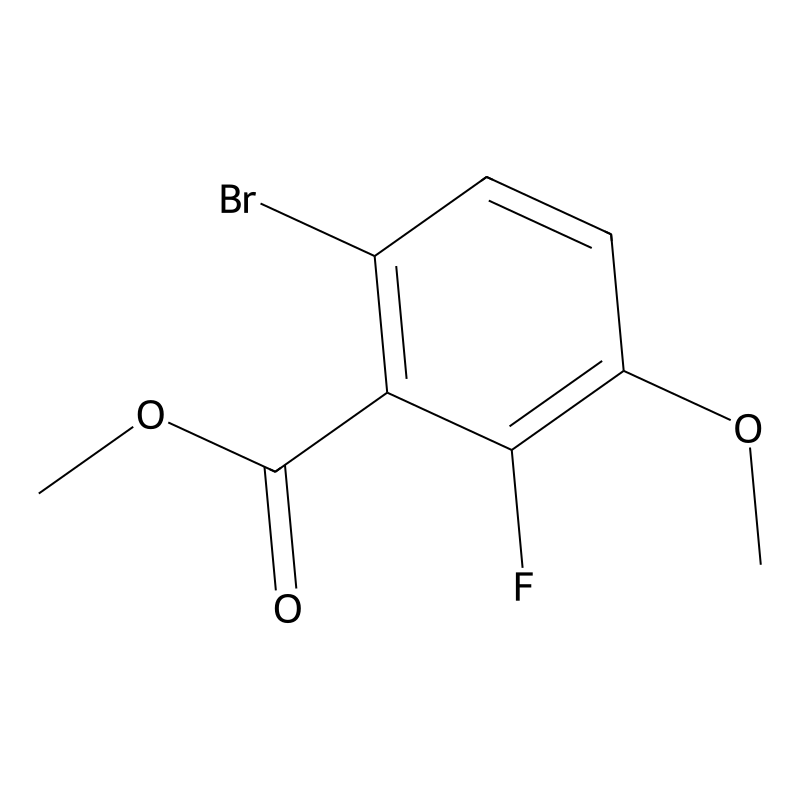

Methyl 6-bromo-2-fluoro-3-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 6-bromo-2-fluoro-3-methoxybenzoate is an aromatic ester characterized by a methoxy group, a bromine atom, and a fluorine atom attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 263.06 g/mol. The presence of these substituents contributes to the compound's unique polar properties, differentiating it from unsubstituted benzoate esters and potentially influencing its reactivity in various

- Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct electrophiles to specific positions on the benzene ring.

- Nucleophilic Substitution: The ester group can be hydrolyzed under basic or acidic conditions, leading to the formation of the corresponding benzoic acid.

- Grignard Reaction: The compound can react with Grignard reagents to form new carbon-carbon bonds .

Synthesis methods for methyl 6-bromo-2-fluoro-3-methoxybenzoate typically involve multi-step organic reactions:

- Starting Materials: The synthesis may begin with commercially available 2-fluoro-3-methoxybenzoic acid.

- Bromination: Bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent to introduce the bromine substituent at the 6-position.

- Esterification: The final step involves esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to yield the methyl ester .

Methyl 6-bromo-2-fluoro-3-methoxybenzoate has potential applications in:

- Pharmaceuticals: As a building block in the synthesis of biologically active compounds.

- Material Science: In developing new materials with specific electronic or optical properties due to its unique substituent pattern.

- Chemical Research: As a reagent in organic synthesis for creating more complex molecules .

Several compounds share structural similarities with methyl 6-bromo-2-fluoro-3-methoxybenzoate. Here is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methyl 2-bromo-6-fluoro-benzoate | Bromine at position 2; fluorine at position 6 | Different halogen positioning affects reactivity |

| Methyl 3-bromo-2-fluoro-benzoate | Bromine at position 3; fluorine at position 2 | Variations in substitution patterns |

| Methyl 4-bromo-2-fluoro-benzoate | Bromine at position 4; fluorine at position 2 | Altered electronic properties due to positioning |

| Methyl 2-bromo-3-methoxybenzoate | Methoxy group at position 3; bromine at position 2 | Presence of methoxy influences solubility |

Methyl 6-bromo-2-fluoro-3-methoxybenzoate stands out due to its specific combination of bromine and fluorine substituents along with a methoxy group, which may impart distinct physical and chemical properties compared to its analogs .